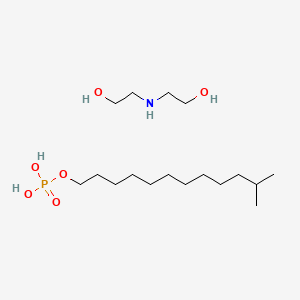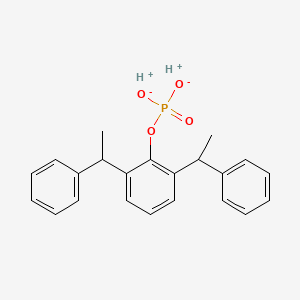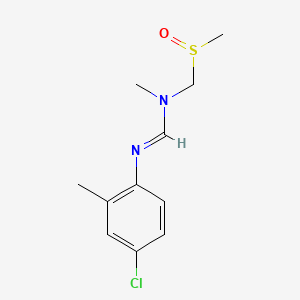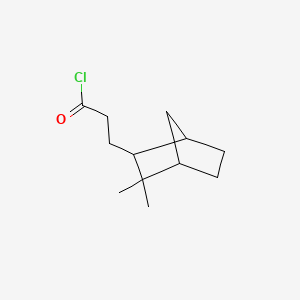
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride: is a chemical compound with the molecular formula C12H21ClO . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl derivatives.
Reduction: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propanol.
Oxidation: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid.
Scientific Research Applications
Chemistry: In organic synthesis, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is used as an intermediate for the preparation of various derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals where the bicyclo[2.2.1]heptane scaffold is a key structural component .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings due to their stability and unique properties .
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .
Molecular Targets and Pathways: In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane
Comparison: Compared to its similar compounds, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is unique due to the presence of the propionyl chloride group. This functional group imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The rigidity and three-dimensional structure of the bicyclo[2.2.1]heptane scaffold also contribute to its unique properties .
Properties
CAS No. |
85099-15-6 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h8-10H,3-7H2,1-2H3 |
InChI Key |
KWGLJQORJFWZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CCC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


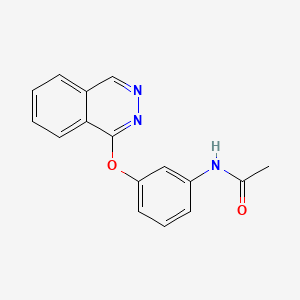
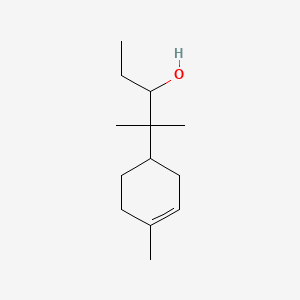
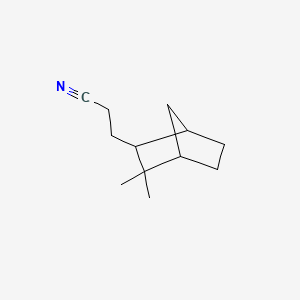

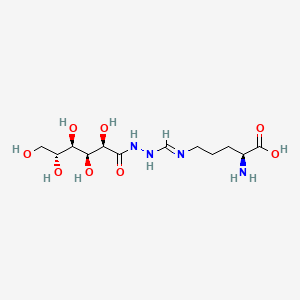
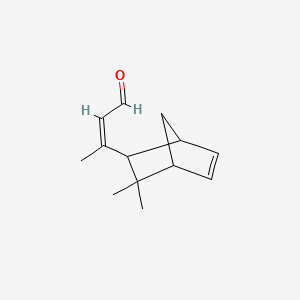
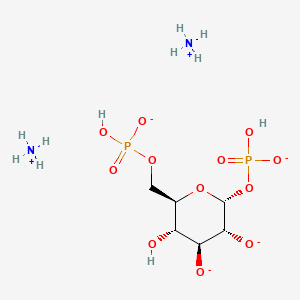

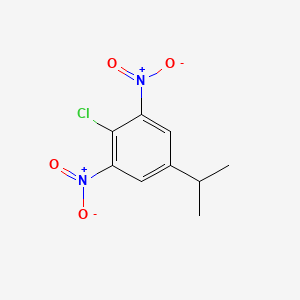

![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
